molecular formula C9H10N4S B4724859 5-(ethylthio)-1-phenyl-1H-tetrazole

5-(ethylthio)-1-phenyl-1H-tetrazole

Cat. No.: B4724859
M. Wt: 206.27 g/mol
InChI Key: SWVMTPGOVPIWAJ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
5-(Ethylthio)-1-phenyl-1H-tetrazole (CAS RN: 89797-68-2) is a tetrazole derivative featuring an ethylthio (-S-C₂H₅) group at the 5-position and a phenyl group at the 1-position. Its molecular formula is C₃H₆N₄S (molecular weight: 130.17 g/mol), with a melting point of 88°C and high purity (≥98.0% by HPLC) .

The compound is synthesized via an environmentally benign route using water and ethanol as solvents, achieving an 83.5% yield under optimized conditions (reaction temperature: 70–80°C, 1 hour) . This method reduces reagent consumption compared to traditional approaches, aligning with green chemistry principles.

Applications
5-(Ethylthio)-1H-tetrazole is widely used as an activator in oligonucleotide synthesis, demonstrating ~90% coupling efficiency in phosphoramidite chemistry . Its efficacy in biochemical applications distinguishes it from many analogs.

Properties

IUPAC Name

5-ethylsulfanyl-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-14-9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMTPGOVPIWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Selected Tetrazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications References
5-(Ethylthio)-1-phenyl-1H-tetrazole C₃H₆N₄S 130.17 88 83.5 Oligonucleotide synthesis
5-(4-Methyl-benzylsulfanyl)-1-phenyl-1H-tetrazole C₁₅H₁₄N₄S 282.36 Not reported Not reported Not specified
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole C₈H₇ClN₄ 194.62 165–167 85 Material science
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole C₁₆H₁₄Cl₂N₄O₂S 413.27 180–182 78 Antimicrobial research

Key Observations :

  • Molecular Weight and Solubility : Bulkier substituents (e.g., benzylsulfanyl in ) increase molecular weight and likely reduce solubility in polar solvents compared to the ethylthio derivative.
  • Thermal Stability : The ethylthio derivative’s melting point (88°C) is lower than that of chlorophenyl-substituted analogs (e.g., 165–167°C for 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) , suggesting weaker intermolecular forces due to its simpler substituent.

Reactivity and Stability

  • Ethylthio Group : The -S-C₂H₅ moiety offers moderate nucleophilicity, enabling efficient displacement reactions. In contrast, disulfide derivatives (e.g., 5,5′-dithiobis(1-phenyl-1H-tetrazole)) exhibit redox-sensitive behavior, expanding utility in dynamic covalent chemistry.
  • Electron-Withdrawing Effects : Nitrophenyl or halogenated substituents (e.g., ) enhance electrophilicity at the tetrazole ring, influencing reactivity in cycloaddition or substitution reactions.

Q & A

Basic: What are the common synthetic routes for 5-(ethylthio)-1-phenyl-1H-tetrazole, and what catalysts are typically employed?

The synthesis of this compound often involves nucleophilic substitution or cycloaddition reactions. Key methods include:

  • Heterogeneous catalysis : Using nano-TiCl₄·SiO₂ under solvent-free conditions to facilitate tetrazole ring formation from nitriles and sodium azide .
  • Alkylation : Reacting 1-phenyl-1H-tetrazole-5-thiol with ethyl halides in PEG-400 media, catalyzed by Bleaching Earth Clay (pH 12.5) at 70–80°C .
  • Continuous flow synthesis : Employing microreactors for safer handling of azide reagents, improving scalability and reaction efficiency .

Basic: How can researchers confirm the structural integrity and purity of synthesized this compound?

Characterization relies on:

  • Spectroscopy :
    • ¹H NMR : Peaks for the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and aromatic protons (δ ~7.3–7.5 ppm) .
    • IR : S–C stretching (~650–750 cm⁻¹) and tetrazole ring vibrations (~1000–1200 cm⁻¹) .
  • Elemental analysis : Matching calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation for purity ≥98%) .
  • Chromatography : TLC monitoring (Rf comparison) and HPLC for quantitative purity assessment .

Advanced: What strategies can optimize the yield of this compound in heterogeneous catalytic systems?

Optimization involves:

  • Catalyst screening : Testing acidic/basic catalysts (e.g., TiCl₄·SiO₂ vs. Bleaching Earth Clay) to enhance regioselectivity .
  • Solvent selection : Non-polar solvents (e.g., PEG-400) improve reaction homogeneity and reduce side reactions .
  • Temperature control : Maintaining 70–80°C to balance reaction rate and byproduct formation .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in further derivatization?

The ethylthio group acts as an electron-donating substituent, stabilizing intermediates during alkylation or arylation. For example:

  • Alkylation reactivity : The sulfur lone pairs enhance nucleophilicity at the tetrazole N-atoms, facilitating reactions with electrophiles like phenacyl bromide .
  • Aromatic substitution : Electron-rich phenyl groups direct electrophilic substitution to para positions, as seen in sulfonylation reactions .

Basic: What biological activities have been reported for this compound derivatives, and what assays are used to evaluate them?

Reported activities include:

  • Anti-inflammatory : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Antimicrobial : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Antiviral : HIV-1 reverse transcriptase inhibition studies via fluorescence-based assays .

Advanced: What analytical techniques are critical for resolving contradictions in spectral data when characterizing novel tetrazole derivatives?

To resolve discrepancies:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing SCH₂CH₃ from aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula when elemental analysis shows ambiguity .
  • X-ray crystallography : Provides definitive proof of regiochemistry in cases of tautomeric ambiguity .

Advanced: How can Hirshfeld surface analysis and X-ray crystallography provide insights into the supramolecular interactions of this compound?

  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., S···H, N···H contacts) to explain crystal packing .
  • X-ray diffraction : Reveals hydrogen-bonding networks (e.g., tetrazole N–H···O/S interactions) and torsional angles of the ethylthio group .

Basic: What are the key considerations in designing experiments to assess the stability of this compound under various conditions?

  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>88°C, as per melting point data) .
  • pH stability : Incubating in buffers (pH 2–12) and monitoring degradation via HPLC .
  • Light sensitivity : Conducting photostability studies under ICH Q1B guidelines .

Advanced: In mechanistic studies, how does the ethylthio group influence the interaction of this compound with biological targets?

  • Hydrophobic interactions : The ethylthio group enhances binding to lipophilic enzyme pockets (e.g., COX-2) .
  • Hydrogen bonding : Sulfur participates in weak H-bonds with catalytic residues, as shown in molecular docking studies .

Basic: What are the recommended solvent systems and chromatographic methods for purifying this compound?

  • Recrystallization : Use aqueous ethanol or acetic acid to remove unreacted starting materials .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for optimal separation .
  • Flash chromatography : Accelerates purification for high-throughput synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(ethylthio)-1-phenyl-1H-tetrazole
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